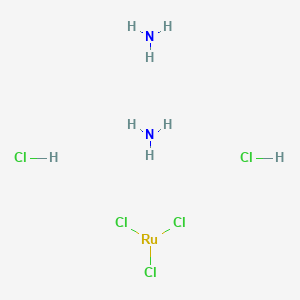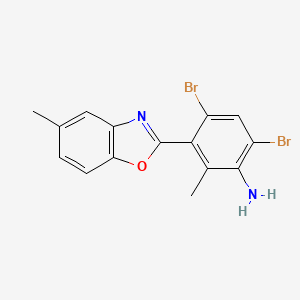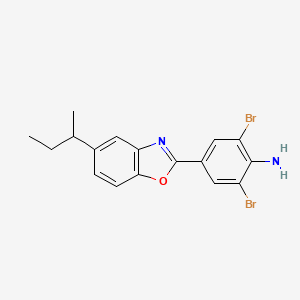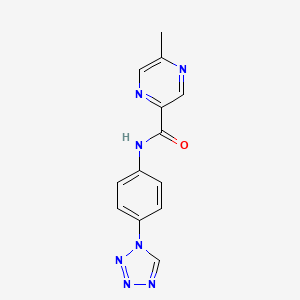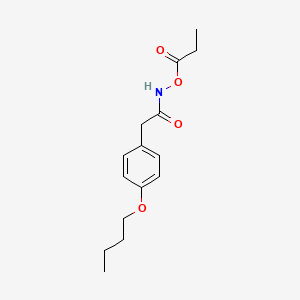
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- is a chemical compound with the molecular formula C14-H19-N-O4 and a molecular weight of 265.34 . This compound is known for its unique structure, which includes a hydroxylamine group, a butoxyphenylacetyl group, and a propionyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- involves several steps. One method includes dissolving p-butoxyphenylacetylhydroxamic acid in a basic solution of a salifying agent and then precipitating it in an acid solution in the presence of a surface-active agent . This method ensures the compound is obtained in a finely divided state, which is essential for its various applications.
Industrial Production Methods
In industrial settings, the production of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process involves careful monitoring of temperature, pH, and the concentration of reagents to optimize the reaction and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxylamine group, which is highly reactive.
Common Reagents and Conditions
Common reagents used in the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, with controlled temperature and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from the reactions of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- depend on the type of reaction. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines. Substitution reactions often result in the formation of various derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- has a wide range of scientific research applications:
Biology: The compound is studied for its potential mutagenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- involves its interaction with molecular targets and pathways in biological systems. The hydroxylamine group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential mutagenic effects and its ability to modify biological pathways .
Vergleich Mit ähnlichen Verbindungen
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- can be compared with other similar compounds, such as hydroxylamine, N-(p-butoxyphenylacetyl)-O-formyl- and 4-butoxy-N-(formyloxy)benzeneacetamide These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications
Conclusion
Hydroxylamine, N-(p-butoxyphenylacetyl)-O-propionyl- is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it valuable for various chemical reactions and potential therapeutic uses. Ongoing research continues to explore its full potential and uncover new applications for this intriguing compound.
Eigenschaften
CAS-Nummer |
77372-68-0 |
|---|---|
Molekularformel |
C15H21NO4 |
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
[[2-(4-butoxyphenyl)acetyl]amino] propanoate |
InChI |
InChI=1S/C15H21NO4/c1-3-5-10-19-13-8-6-12(7-9-13)11-14(17)16-20-15(18)4-2/h6-9H,3-5,10-11H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
MTIYXWKQBBXCCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)NOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


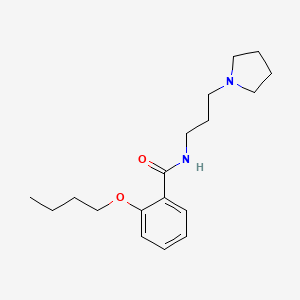
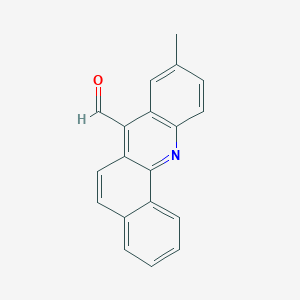
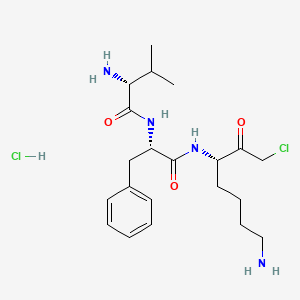
![N3,N3',N5,N5'-Tetrahydroxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxamide](/img/structure/B13792980.png)
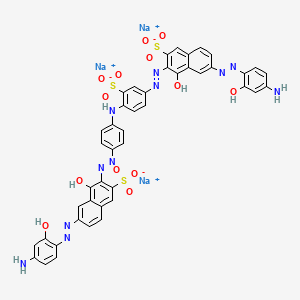

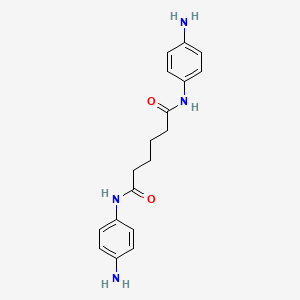
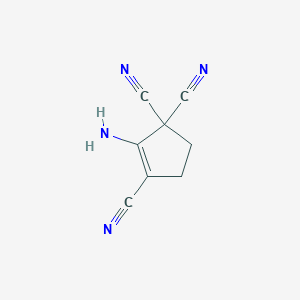
![3H-Pyrazol-3-one, 4-[(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-ylidene)methyl]-2,4-dihydro-5-methyl-](/img/structure/B13793012.png)
